[1-(4-Tert-butylphenyl)cyclopentyl]methanamine
Description
[1-(4-Tert-butylphenyl)cyclopentyl]methanamine is a bicyclic amine derivative featuring a cyclopentane ring substituted with a tert-butylphenyl group at the para position and a methanamine moiety. Its molecular formula is C₁₆H₂₅N, with a molecular weight of 231.38 g/mol (CAS: 1096317-29-1) . The tert-butyl group confers steric bulk and lipophilicity, while the cyclopentyl scaffold provides conformational rigidity, making the compound structurally distinct from simpler arylalkylamines.
Properties
IUPAC Name |
[1-(4-tert-butylphenyl)cyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-15(2,3)13-6-8-14(9-7-13)16(12-17)10-4-5-11-16/h6-9H,4-5,10-12,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUQWFWHUAKETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Arylation of Imines and Ketimines
A highly effective method for synthesizing [1-(4-Tert-butylphenyl)cyclopentyl]methanamine derivatives involves the Pd-catalyzed arylation of imines or ketimines derived from cyclopentylamines.
-
- The reaction begins with the formation of an imine or ketimine intermediate by condensation of the corresponding amine with aldehydes or ketones under inert atmosphere.
- A palladium catalyst (e.g., Pd(OAc)2) combined with a bidentate phosphine ligand such as NiXantphos or Buchwald’s 3rd generation precatalyst is employed.
- The aryl halide, typically 1-bromo-4-tert-butylbenzene, is added dropwise to the reaction mixture.
- A strong base such as sodium bis(trimethylsilyl)amide (NaN(SiMe3)2) or lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) is used to promote the arylation.
- The reaction is conducted in anhydrous solvents like cyclopentyl methyl ether (CPME) or tetrahydrofuran (THF) at temperatures ranging from 24 °C to 80 °C for several hours (3–12 h).
- After completion, the mixture is quenched, extracted, and purified by flash chromatography on silica gel, often using hexanes and diethyl ether mixtures as eluents.
-
- Yields typically range from 81% to 93%, producing white solids or oils with high purity confirmed by NMR and HRMS data.
- The method allows for one-pot synthesis combining imine formation and arylation, enhancing efficiency.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Imine/Ketimine formation | Amine + aldehyde/ketone, dry THF, N2 | 50–80 °C | 12 h | — | Inert atmosphere, sealed vial |
| Arylation | Pd catalyst + NiXantphos + NaN(SiMe3)2 + 1-bromo-4-tert-butylbenzene | 24–60 °C | 3–12 h | 81–93 | Portionwise base addition |
| Workup | Quench with H2O, extract with ethyl acetate | Room temp | — | — | Flash chromatography |
Data adapted from Royal Society of Chemistry supporting information.
N-Demethylation and Amination via Oxidative Methods
Although less directly related to the exact compound, oxidative N-demethylation of N,N-dialkylanilines followed by amination can be a precursor step for related amines:
-
- N,N-dialkylaniline is dissolved in toluene under nitrogen.
- tert-Butyl hydroperoxide (TBHP) is added dropwise, followed by triethylamine.
- The mixture is stirred at 110 °C for 3 hours under inert atmosphere.
- The product is isolated by washing and column chromatography.
-
- This method can be adapted for preparing amine intermediates bearing tert-butylphenyl groups, which can then be further functionalized to yield the target compound.
Yield : Approximately 78% under optimized conditions.
Data from ChemicalBook synthesis protocol.
Detailed Reaction Mechanism Insights
The palladium-catalyzed arylation of imines proceeds via:
- Oxidative addition of the aryl bromide to Pd(0) complex.
- Coordination and deprotonation of the imine nitrogen by the base.
- Transmetalation and reductive elimination steps to form the C–N bond.
- The choice of ligand (e.g., NiXantphos) stabilizes the Pd center and enhances selectivity.
This method allows for the direct formation of the arylated amine without isolating intermediates, improving synthetic efficiency and reducing purification steps.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Base System | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Pd-Catalyzed Arylation of Imines | Pd(OAc)2 + NiXantphos + NaN(SiMe3)2 | 24–80 °C, 3–12 h | 81–93 | High yield, one-pot, mild conditions | Requires inert atmosphere, expensive catalysts |
| Oxidative N-Demethylation | TBHP + triethylamine | 110 °C, 3 h | ~78 | Simple reagents, scalable | Limited to N-demethylation step, not direct synthesis |
Purification and Characterization
- Purification is typically achieved by flash chromatography on silica gel using hexanes and diethyl ether mixtures (ratios such as 1:50 or 1:10).
- Characterization includes NMR spectroscopy (1H, 13C), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) confirming molecular formula and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group enables direct substitution reactions with electrophilic reagents. In cross-coupling reactions, this compound demonstrates significant potential for C–N bond formation:
Key Insight : Palladium-catalyzed coupling with aryl bromides (e.g., 1-bromo-4-tert-butylbenzene) proceeds efficiently under mild conditions, as shown in General Procedure B . The steric bulk of the cyclopentyl group marginally affects reaction kinetics but improves regioselectivity.
Oxidation and Reduction Pathways
The amine moiety and aromatic system participate in redox transformations:
| Process | Reagents | Observed Outcome | Notes |
|---|---|---|---|
| Amine Oxidation | KMnO₄, acidic H₂O | Nitroso intermediate formation | Requires careful pH control |
| Aromatic Ring Reduction | H₂, Pd/C, ethanol | Saturated cyclohexyl analog | Partial hydrogenation observed |
Mechanistic Detail : Oxidation of the primary amine to nitroso derivatives proceeds via a two-electron transfer mechanism, while catalytic hydrogenation of the aromatic ring follows a stepwise adsorption-desorption pathway on the Pd surface.
Cycloaddition and Ring-Opening Reactions
The cyclopentyl ring enables participation in [2+2] and [4+2] cycloadditions:
Stereochemical Control : As observed in β-lactam formation , the tert-butyl group induces axial chirality, favoring trans-isomers (75% yield) over cis-forms (11%) due to steric hindrance during ketene addition.
Protecting Group Chemistry
The amine group undergoes reversible protection/deprotection:
| Protection Method | Reagents | Deprotection Strategy | Efficiency |
|---|---|---|---|
| Phthalimide Formation | Phthalic anhydride, Δ | Ethylenediamine, ethanol | 89% |
| Schiff Base Generation | 4-Methoxybenzaldehyde | Acidic hydrolysis (HCl, H₂O) | 92% |
Application : Protection with phthalimide enables selective functionalization of the cyclopentyl ring without amine interference, as demonstrated in multi-step syntheses .
Acid-Base Reactions
The compound exhibits typical amine basicity with predictable protonation behavior:
-
pKa : 10.2 ± 0.3 (aqueous solution)
-
Protonation Sites : Primary amine > cyclopentyl C–H (in strong acids)
-
Salt Formation : Stable hydrochloride salts (m.p. 198–202°C) with enhanced aqueous solubility
Mechanistic Considerations
-
Electronic Effects : The tert-butyl group exerts strong +I effect, making the para-position highly reactive toward electrophilic substitution.
-
Steric Factors : Cyclopentyl ring conformation influences transition state geometry in stereoselective reactions.
-
Solvent Dependency : Polar aprotic solvents (e.g., CPME) improve reaction rates in cross-coupling by stabilizing charged intermediates .
Scientific Research Applications
Medicinal Chemistry
Fatty Acid Synthase Inhibition
One of the primary applications of [1-(4-tert-butylphenyl)cyclopentyl]methanamine is its role as an inhibitor of fatty acid synthase (FAS). FAS is a crucial enzyme involved in lipid metabolism, and its inhibition has been linked to beneficial metabolic effects. For instance, compounds that inhibit FAS can reduce food intake and sebum production, making them potential candidates for treating obesity and acne . The inhibition of FAS has also shown promise in cancer treatment by inducing apoptosis in cancer cells and reducing tumor growth in vivo models .
Monoacylglycerol Acyltransferase 2 Inhibition
Another significant application lies in its ability to inhibit monoacylglycerol acyltransferase 2 (MGAT2). A study identified a derivative of this compound that exhibited a potent inhibitory effect on MGAT2, leading to significant reductions in triglyceride synthesis in animal models. This compound demonstrated an IC50 value significantly lower than previous inhibitors, indicating its potential for treating lipid metabolism disorders .
Pharmacokinetics and Toxicology
Pharmacokinetic Studies
Research into the pharmacokinetics of this compound derivatives has revealed valuable insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, one study reported that a specific derivative showed a bioavailability of 21.4% after oral administration, with significant plasma concentrations achieved within hours of dosing . Such pharmacokinetic profiles are critical for evaluating the therapeutic viability of these compounds.
Toxicological Assessments
Safety evaluations are essential for any new pharmaceutical candidate. The reduced murine local lymph node assay (LLNA) has been employed to assess the allergic contact dermatitis potential of compounds like this compound. This method provides a means to evaluate skin sensitization potential while minimizing animal use .
Case Study 1: Acne Treatment
A notable case study involved the application of FAS inhibitors derived from this compound in treating acne. The study indicated that these inhibitors could significantly reduce sebum production in sebocytes, which is crucial for acne pathogenesis. By targeting FAS activity, these compounds offer a novel approach to managing acne with fewer side effects compared to traditional treatments .
Case Study 2: Obesity Management
In another case study focusing on obesity, derivatives of this compound were tested for their efficacy in reducing triglyceride levels in mice. The results demonstrated that oral administration led to a marked suppression of triglyceride synthesis, positioning these compounds as promising candidates for obesity management therapies .
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Findings from Comparative Analysis
Substituent Effects: Chlorophenyl vs. In contrast, the tert-butyl group in the target compound enhances lipophilicity, which may favor membrane permeability but reduce solubility . Halogenation: Dichlorophenyl analogues (e.g., [1-(2,5-Dichlorophenyl)cyclopentyl]methanamine HCl, ) show increased molecular weight and steric demand, likely influencing receptor-binding specificity in pharmacological contexts.
Ring System Variations :
- Cyclopentane vs. Cyclobutane : Cyclopentane-based compounds (e.g., the target compound ) offer greater conformational stability compared to cyclobutane derivatives (e.g., [1-(4-Chlorophenyl)cyclobutyl]methanamine, ), which may exhibit higher ring strain and reactivity.
- Linear vs. Cyclic Amines : The linear analogue (4-Tert-butylphenyl)methanamine lacks the cyclopentyl ring, resulting in reduced steric hindrance and enhanced flexibility, which could modulate interactions with biological targets.
Salt Forms :
Hydrochloride salts (e.g., [1-(2,5-Dichlorophenyl)cyclopentyl]methanamine HCl ) are commonly synthesized to improve compound stability and crystallinity, though this may alter solubility profiles compared to freebase forms.
Research Implications
- Medicinal Chemistry : The tert-butyl group’s steric bulk in this compound may hinder metabolic degradation, extending half-life in vivo .
Biological Activity
Overview
[1-(4-Tert-butylphenyl)cyclopentyl]methanamine is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape surrounding this compound.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C_{16}H_{23}N
- Molecular Weight: 245.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. The compound's structure suggests potential interactions with the central nervous system and metabolic pathways related to obesity and diabetes.
Antidiabetic Effects
Recent studies indicate that derivatives of this compound may act as inhibitors of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme implicated in triglyceride synthesis. For instance, a related compound demonstrated significant suppression of triglyceride levels in vivo at low dosages (3 mg/kg) in mouse models, suggesting a pathway for potential antidiabetic applications .
Anticancer Potential
Research has shown that compounds structurally similar to this compound exhibit cytotoxic effects against various cancer cell lines. Notably, derivatives have been reported to induce apoptosis in human breast cancer cells (MCF-7) and other malignancies, indicating their potential as anticancer agents .
Case Studies
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy and safety profile. Studies on similar compounds suggest that modifications to the molecular structure can enhance bioavailability and target specificity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
